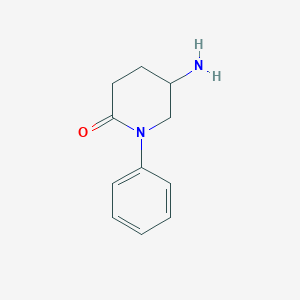

![molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2](/img/structure/B2743896.png)

4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

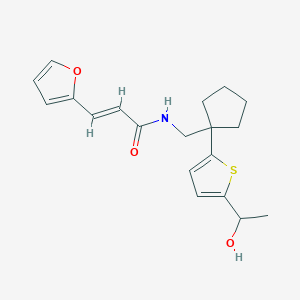

This compound is a complex organic molecule that contains several functional groups. It includes a trifluoromethyl group, an aniline group, a carbonyl group, a phenyl group, and a dimethylsulfamate group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could potentially influence the reactivity of the molecule . The aniline group is a strong electron-donating group, which could also influence the reactivity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The chemical reactions of this compound could potentially be quite diverse due to the presence of several functional groups. The trifluoromethyl group could potentially undergo reactions such as nucleophilic aromatic substitution or elimination . The aniline group could potentially undergo reactions such as electrophilic aromatic substitution or oxidation . The carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction . The dimethylsulfamate group could potentially undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. The trifluoromethyl group is highly electronegative, which could influence the polarity of the molecule . The aniline group is basic, which could influence the acidity of the molecule . The carbonyl group and the dimethylsulfamate group could potentially form hydrogen bonds, which could influence the solubility of the molecule .Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural complexity and potential biological activity, may be explored as a pharmacophore . It could serve as a lead compound in the development of new therapeutic agents. Its sulfamate group is particularly interesting, as sulfamates have been studied for their potential use in treating conditions like hypertension and certain types of cancer .

Agrochemical Development

The presence of the trifluoromethyl group and the chloro-substituted aniline moiety suggests that this compound could be used in the synthesis of novel agrochemicals. These groups are often found in herbicides and pesticides, indicating that this compound could be a precursor or an active ingredient in plant protection products .

Material Science

In material science, this compound could be investigated for its ability to form polymers or co-polymers, which might exhibit unique properties such as thermal stability or resistance to degradation. This could be particularly useful in creating materials for extreme conditions or specialized industrial applications .

Chemical Synthesis

As a building block in organic synthesis, this compound could be utilized to introduce sulfamate functionality into more complex molecules. This could be beneficial in synthesizing compounds with potential activities as enzyme inhibitors or receptor modulators .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in various chromatographic techniques or spectrometric analyses. This would be valuable in the qualitative and quantitative analysis of complex mixtures .

Environmental Science

The compound’s potential degradation products and their environmental impact could be a subject of study. Research could focus on its persistence in the environment, bioaccumulation, and potential toxicity to aquatic and terrestrial life forms .

properties

IUPAC Name |

[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROVDEAEHUDYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)

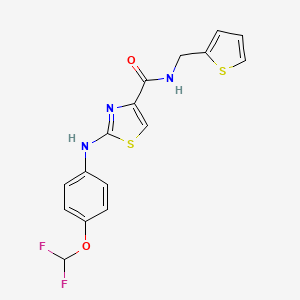

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)